molecular formula C13H9BrN2O B3833641 5-(1,3-benzoxazol-2-yl)-2-bromoaniline

5-(1,3-benzoxazol-2-yl)-2-bromoaniline

Cat. No.: B3833641
M. Wt: 289.13 g/mol
InChI Key: XBHATUQULWGSFX-UHFFFAOYSA-N
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Description

5-(1,3-Benzoxazol-2-yl)-2-bromoaniline is a brominated aniline derivative featuring a benzoxazole moiety fused to the aromatic ring. Benzoxazoles are heterocyclic compounds containing oxygen and nitrogen, known for their electron-withdrawing properties and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHATUQULWGSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzoxazol-2-yl)-2-bromoaniline typically involves the condensation of 2-aminophenol with an appropriate brominated aromatic aldehyde under acidic conditions. One common method involves the use of titanium tetraisopropoxide (TTIP) as a catalyst in the presence of aqueous hydrogen peroxide and ethanol . The reaction is carried out at a moderate temperature of around 50°C to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) have been shown to be effective in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzoxazol-2-yl)-2-bromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoxazole derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

5-(1,3-Benzoxazol-2-yl)-2-bromoaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-bromoaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline (CAS 313701-55-2)

Structural Differences : Chlorine replaces bromine at the 2-position.
Physicochemical Properties :

  • Molecular Formula: C₁₃H₉ClN₂O
  • Molar Mass: 244.68 g/mol
    Key Comparisons :
  • Reactivity : Chlorine’s lower atomic weight and weaker leaving-group ability compared to bromine may reduce reactivity in nucleophilic aromatic substitution or cross-coupling reactions.
  • Safety : The Safety Data Sheet (SDS) for this compound highlights precautions for inhalation exposure and lacks bulk transport data under IMO guidelines.

5-(1,3-Benzothiazol-2-yl)-2-bromoaniline

Structural Differences : Benzothiazole (sulfur atom) replaces benzoxazole (oxygen atom).
Key Comparisons :

  • Applications : Benzothiazoles are prevalent in fluorescent dyes and kinase inhibitors, suggesting divergent applications compared to benzoxazole derivatives.

4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS 190436-96-5)

Structural Differences : Chlorine is at the 4-position (vs. 2-position in the target compound), and a methyl group is present on the benzoxazole ring.
Physicochemical Properties :

  • Molecular Formula: C₁₄H₁₁ClN₂O
  • Molar Mass: 258.7 g/mol
    Key Comparisons :
  • The chlorine’s para position may influence regioselectivity in further substitutions.

2-[5-(1,3-Benzoxazol-2-yl)-2-methoxyanilino]acetonitrile

Structural Differences: Methoxy (-OCH₃) and acetonitrile (-CH₂CN) groups replace bromine and the amino hydrogen, respectively. Key Comparisons:

  • Functional Groups : The methoxy group is electron-donating, countering the benzoxazole’s electron-withdrawing effect, while the nitrile group offers a handle for further functionalization (e.g., cycloadditions).
  • Applications : Such derivatives are valuable in synthesizing heterocyclic pharmaceuticals or agrochemicals.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Applications
5-(1,3-Benzoxazol-2-yl)-2-bromoaniline C₁₃H₉BrN₂O 305.13* Br (2-position) Cross-coupling intermediate
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline C₁₃H₉ClN₂O 244.68 Cl (2-position) Lower reactivity vs. Br analog
5-(1,3-Benzothiazol-2-yl)-2-bromoaniline C₁₃H₉BrN₂S 321.20* S in heterocycle, Br (2-position) Fluorescent materials
4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline C₁₄H₁₁ClN₂O 258.70 Cl (4-position), CH₃ (benzoxazole) Steric hindrance impacts reactivity
2-[5-(1,3-Benzoxazol-2-yl)-2-methoxyanilino]acetonitrile C₁₆H₁₂N₄O₂ 300.29* OCH₃, CH₂CN Pharmaceutical synthesis

*Calculated based on atomic weights where direct data were unavailable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1,3-benzoxazol-2-yl)-2-bromoaniline
Reactant of Route 2
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5-(1,3-benzoxazol-2-yl)-2-bromoaniline

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